molecular formula C17H20N2O3S2 B3548470 N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

Cat. No. B3548470
M. Wt: 364.5 g/mol
InChI Key: ZPZSJEUZSSBFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide, also known as BMS-986142, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate the immune system and has shown promising results in preclinical studies.

Mechanism of Action

N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide selectively binds to and inhibits the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. This inhibition leads to a reduction in the production of cytokines that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on various biomarkers associated with inflammation and immune response. In preclinical studies, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α. Additionally, this compound has been shown to reduce the number of activated T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide in lab experiments is its selectivity for TYK2. This selectivity allows for a more targeted approach to modulating the immune system, reducing the risk of off-target effects. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide. One area of interest is the compound's potential use in combination therapy with other immune modulators. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in humans. Finally, there is a need for more research on the compound's potential applications in other immune-mediated diseases beyond rheumatoid arthritis, lupus, and psoriasis.

Scientific Research Applications

N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide has been studied extensively for its potential therapeutic applications in various immune-mediated diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has been shown to selectively inhibit the production of cytokines such as IL-6 and IL-17, which play a critical role in the pathogenesis of these diseases.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-23-16-10-6-9-15(11-16)18-17(20)13-19(24(2,21)22)12-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSJEUZSSBFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.